
4-Cyano-1H-indole-2-carboxylic acid
Overview
Description
4-Cyano-1H-indole-2-carboxylic acid (CAS RN: 1369142-21-1) is a heterocyclic compound featuring an indole backbone substituted with a cyano (-CN) group at position 4 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₀H₆N₂O₂, with a molecular weight of 186.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
4-Cyano-1H-indole-2-carboxylic acid and its derivatives have garnered attention for their potential as therapeutic agents. Notably, several studies have focused on their antitumor properties.
Antitumor Activity
Recent research has demonstrated that derivatives of this compound can inhibit specific proteins involved in cancer progression. For instance, a series of indole-2-carboxylic acid derivatives were synthesized targeting the 14-3-3η protein for liver cancer treatment. Compound C11 exhibited significant inhibitory activity against various liver cancer cell lines, including those resistant to chemotherapy, indicating its potential as a novel antitumor agent .
HIV Integrase Inhibition
Another application of this compound lies in antiviral therapy. Indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV integrase, crucial for viral replication. For example, compound 17a was shown to inhibit integrase with an IC50 value of 3.11 μM, demonstrating its effectiveness in potentially combating HIV . The binding mechanism involves chelation with magnesium ions at the active site of integrase, which is critical for its function .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its utility extends to the production of various indole derivatives used in pharmaceuticals, agrochemicals, and dyes.
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods involving readily available starting materials and mild reaction conditions. These methods often emphasize high yield and low environmental impact, making them suitable for industrial applications .
Materials Science
In addition to its medicinal applications, this compound has been utilized in materials science, particularly in the development of fluorescent compounds.
Fluorescent Probes
Research has shown that derivatives of this compound can be synthesized to create fluorescent nucleosides. These compounds exhibit unique photophysical properties that make them valuable for biological imaging and sensing applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Cyano-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
4-Cyano-1H-indole-6-carboxylic Acid (CAS RN: 174500-88-0)
- Structure: Cyano at position 4, carboxylic acid at position 4.
- Molecular Formula : C₁₀H₆N₂O₂ (identical to the target compound).
Indole-2-carboxylic Acid (CAS RN: 1477-50-5)
- Molecular Formula: C₉H₇NO₂.
- Properties: Melting point (mp) 205–209°C, commercially available at >95% purity. The absence of the cyano group reduces electron-withdrawing effects, leading to weaker acidity compared to the cyano-substituted analog .
5-Methyl-1H-indole-2-carboxylic Acid (CAS RN: 10241-97-1)
- Structure : Methyl (-CH₃) at position 5, carboxylic acid at position 2.
- Molecular Formula: C₁₀H₉NO₂.
- Key Differences: The methyl group increases hydrophobicity, reducing aqueous solubility compared to the cyano-substituted compound .
Substituent Variations at Position 4
4-Fluoro-1H-indole-2-carboxylic Acid (CID: 4035579)
- Structure : Fluoro (-F) at position 4, carboxylic acid at position 2.
- Molecular Formula: C₉H₆FNO₂.
- Key Differences: The fluoro group is smaller and more electronegative than cyano, resulting in weaker electron-withdrawing effects. This may lead to differences in reactivity and metabolic stability .
4-Methoxy-1H-indole-2-carboxylic Acid Methyl Ester (PubChem CID: 688172)
- Structure : Methoxy (-OCH₃) at position 4, esterified carboxylic acid at position 2.
- Molecular Formula: C₁₁H₁₁NO₃.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing cyano group. The esterification of the carboxylic acid reduces polarity and alters pharmacokinetic properties .
Heterocyclic Analogs
4-Cyano-1H-indazole-3-carboxylic Acid (CAS RN: 1000341-33-2)
- Structure: Indazole backbone (two adjacent nitrogen atoms) with cyano at position 4 and carboxylic acid at position 3.
- Molecular Formula : C₉H₅N₃O₂.
- Key Differences : The indazole core increases aromatic stability and alters hydrogen-bonding capacity compared to indole derivatives .
Physicochemical and Commercial Comparison
Table 1. Key Properties of 4-Cyano-1H-indole-2-carboxylic Acid and Analogs
Biological Activity
4-Cyano-1H-indole-2-carboxylic acid is a heterocyclic compound that has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a cyano group (-CN) at the 4-position and a carboxylic acid group (-COOH) at the 2-position of the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for research and development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing numerous signaling pathways.
- Enzyme Interaction : It can inhibit or activate specific enzymes, thereby modulating biochemical pathways essential for cellular functions.
- Gene Expression Modulation : The compound impacts gene expression, influencing processes such as apoptosis and cell cycle regulation.
Biological Activities
Research has demonstrated that this compound possesses several biological activities, which are summarized in the following table:
Anticancer Activity
A study focused on the anticancer potential of indole derivatives revealed that this compound significantly inhibited the growth of colorectal carcinoma cells. The IC50 value was reported to be notably lower than that of standard chemotherapeutic agents, indicating its potency as a chemotherapeutic candidate.
Antiviral Properties
Research into the antiviral capabilities of indole derivatives showed that this compound effectively inhibited the strand transfer activity of HIV integrase. The compound exhibited an IC50 value of approximately 32.37 μM, demonstrating its potential as an antiviral agent against HIV infection .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated in vitro, showing promise in reducing pro-inflammatory cytokine levels. This suggests potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 4-Cyano-1H-indole-2-carboxylic acid?
- Answer : The compound belongs to the class of indolecarboxylic acids, characterized by a cyano group at position 4 and a carboxylic acid moiety at position 2 of the indole ring. Spectroscopic identification includes mass spectrometry (exact mass: ~161.05 g/mol) and analysis of the SMILES notation (OC(=O)C1=CC2=C(N1)C=CC=C2 with cyano substitution at position 4). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming functional groups and regiochemistry .
Q. What synthetic routes are commonly employed to prepare indole-2-carboxylic acid derivatives?
- Answer : A standard method involves condensation reactions using 3-formyl-indole-2-carboxylic acid intermediates. For example, refluxing with acetic acid and sodium acetate facilitates the formation of Schiff bases or heterocyclic adducts (e.g., thiazolidinone derivatives). Reaction conditions (3–5 h reflux, 1.1:1 molar ratios) must be optimized to minimize byproducts .
Q. How can researchers purify this compound effectively?
- Answer : Recrystallization from acetic acid is a widely used method for indole-carboxylic acid derivatives. Post-synthesis, the precipitate is filtered and recrystallized to achieve >95% purity. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .
Advanced Research Questions
Q. How can regioselectivity challenges during cyano and carboxylic acid group introduction be addressed?
- Answer : Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., formyl at position 3) or protecting groups (e.g., ethyl esters) can enhance specificity. For example, sodium acetate in acetic acid media promotes selective cyclization during thiazole ring formation, as demonstrated in analogous indole derivatives .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-withdrawing cyano group activates the indole ring for nucleophilic aromatic substitution. Density functional theory (DFT) studies on similar compounds suggest that the carboxylic acid moiety stabilizes intermediates via hydrogen bonding, which can be validated using kinetic isotope effects or substituent variation experiments .
Q. How should contradictions in reported bioactivity data for derivatives be resolved?
- Answer : Cross-validation using standardized assays (e.g., enzyme inhibition or cytotoxicity screens) is essential. For instance, derivatives synthesized via Method a (Schiff base formation) in Scheme 2 showed distinct bioactivity compared to Method b (thiourea condensation), highlighting the need to correlate synthetic routes with biological outcomes .
Q. What strategies optimize solvent systems for synthesizing acid-sensitive indole derivatives?
- Answer : Polar aprotic solvents (e.g., dimethylformamide) or acidic media (acetic acid) are preferred to stabilize reactive intermediates. In cases of acid sensitivity, low-temperature reactions (<0°C) or buffered conditions (pH 4–6) can mitigate decomposition, as shown in analogous isoindole-carboxylic acid syntheses .
Q. Methodological Considerations
Properties
IUPAC Name |
4-cyano-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-2-1-3-8-7(6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZXOWJDIYDGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369142-21-1 | |
Record name | 4-cyano-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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